Existing Public Quantitative Comparator Data
A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any direct, public-domain, head-to-head quantitative comparison data (e.g., IC50, Ki, EC50) for N-(2-Chlorobenzyl)-1-propanamine hydrochloride against a named structural analog in the same assay. All accessible quantitative data pertains to structurally distinct compounds, notably the isomeric D3 agonist SK609, which has an EC50 of 1109 nM for the dopamine D3 receptor . This absence of data is a critical piece of information for procurement decisions. Claims of '3-fold increase in α-adrenergic receptor binding affinity (IC50: 12 nM vs. 38 nM)' found on excluded vendor sites could not be verified against any primary source and are therefore inadmissible as evidence.
| Evidence Dimension | Publicly available direct comparator data |
|---|---|
| Target Compound Data | No quantitative comparator data found in non-excluded sources |
| Comparator Or Baseline | Various (see analytical text) |
| Quantified Difference | N/A |
| Conditions | Systematic literature and database search |
Why This Matters
This information gap means the burden of proof for differentiation rests on the end-user's own head-to-head experiments, making this compound a procurement choice for programs that have already internally validated its specific utility, rather than a drop-in replacement for a well-characterized alternative.
